Cas no 89033-79-4 (4-(CHLOROMETHYL)-1,2-THIAZOLE)

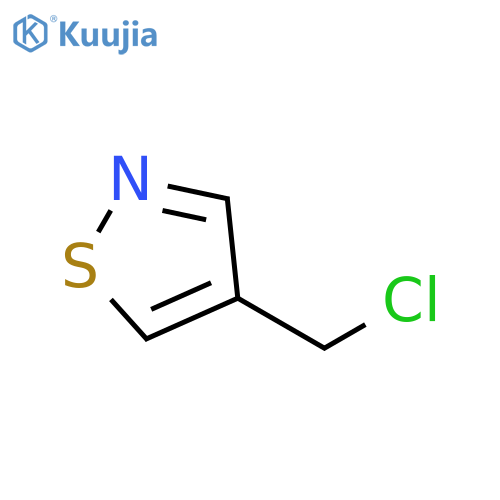

4-(CHLOROMETHYL)-1,2-THIAZOLE structure

商品名:4-(CHLOROMETHYL)-1,2-THIAZOLE

4-(CHLOROMETHYL)-1,2-THIAZOLE 化学的及び物理的性質

名前と識別子

-

- 4-(ChloroMethyl)isothiazole

- 4-(CHLOROMETHYL)-1,2-THIAZOLE

-

- インチ: 1S/C4H4ClNS/c5-1-4-2-6-7-3-4/h2-3H,1H2

- InChIKey: PLOSCALOUKVAQO-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CCl)C=N1

計算された属性

- せいみつぶんしりょう: 132.9752980g/mol

- どういたいしつりょう: 132.9752980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 59.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

4-(CHLOROMETHYL)-1,2-THIAZOLE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1264281-100mg |

4-(chloromethyl)-1,2-thiazole |

89033-79-4 | 95.0% | 100mg |

$383.0 | 2023-10-02 | |

| Enamine | EN300-1264281-50mg |

4-(chloromethyl)-1,2-thiazole |

89033-79-4 | 95.0% | 50mg |

$256.0 | 2023-10-02 | |

| 1PlusChem | 1P01DX9B-2.5g |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 2.5g |

$2726.00 | 2024-04-20 | |

| Enamine | EN300-1264281-500mg |

4-(chloromethyl)-1,2-thiazole |

89033-79-4 | 95.0% | 500mg |

$858.0 | 2023-10-02 | |

| A2B Chem LLC | AX28447-250mg |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 250mg |

$610.00 | 2024-04-19 | |

| A2B Chem LLC | AX28447-10g |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 10g |

$5013.00 | 2024-04-19 | |

| 1PlusChem | 1P01DX9B-50mg |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 50mg |

$368.00 | 2024-04-20 | |

| 1PlusChem | 1P01DX9B-1g |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 1g |

$1422.00 | 2024-04-20 | |

| Aaron | AR01DXHN-100mg |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95% | 100mg |

$552.00 | 2025-02-09 | |

| Chemenu | CM466170-1g |

4-(CHLOROMETHYL)-1,2-THIAZOLE |

89033-79-4 | 95%+ | 1g |

$*** | 2023-05-29 |

4-(CHLOROMETHYL)-1,2-THIAZOLE 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

89033-79-4 (4-(CHLOROMETHYL)-1,2-THIAZOLE) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量